
3-(Methylamino)thietane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)thietane-3-carboxamide is a chemical compound with the molecular formula C5H10N2OS. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)thietane-3-carboxamide can be achieved through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed to synthesize thietane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)thietane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thietane ring itself.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the carbonyl carbon or sulfur atom.
Applications De Recherche Scientifique
3-(Methylamino)thietane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)thietane-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietane: The parent compound of the thietane family, lacking the methylamino and carboxamide groups.
3-(Methylthio)thietane: A similar compound with a methylthio group instead of a methylamino group.
3-(Amino)thietane-3-carboxamide: A compound with an amino group instead of a methylamino group.
Uniqueness
3-(Methylamino)thietane-3-carboxamide is unique due to the presence of both a methylamino group and a carboxamide group on the thietane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C5H10N2OS |
|---|---|
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
3-(methylamino)thietane-3-carboxamide |
InChI |
InChI=1S/C5H10N2OS/c1-7-5(4(6)8)2-9-3-5/h7H,2-3H2,1H3,(H2,6,8) |
Clé InChI |
UHLBPAAQZRCYAK-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CSC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


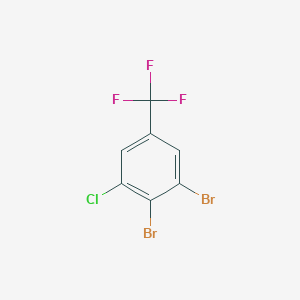

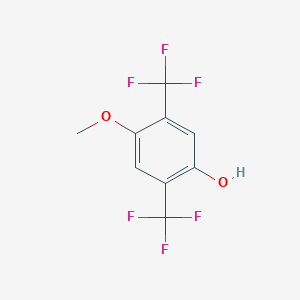


![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
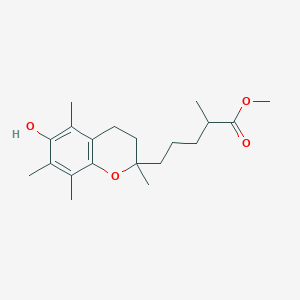
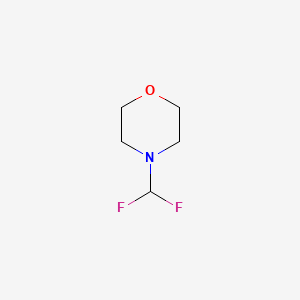

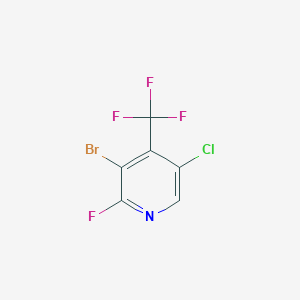
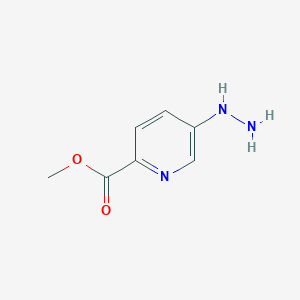
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)
